2,5-Dimethoxyphenylisocyanide
Overview
Description
2,5-Dimethoxyphenylisocyanide is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, along with an isocyanide functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Mechanism of Action
Mode of Action
It’s important to note that the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and in a pathway, the product of one reaction often serves as the substrate for the next .
Preparation Methods
The synthesis of 2,5-Dimethoxyphenylisocyanide typically involves the reaction of 2,5-dimethoxyaniline with chloroform and potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the isocyanide under basic conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The raw materials used in the synthesis are readily available and cost-effective, making the process economically viable.
Chemical Reactions Analysis
2,5-Dimethoxyphenylisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanide group to an amine or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethoxyphenylisocyanide has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dimethoxyphenylisocyanide can be compared to other similar compounds, such as:
2,5-Dimethylphenyl isocyanate: This compound has methyl groups instead of methoxy groups, leading to different reactivity and applications.
2,5-Dimethoxyphenethylamine: While structurally similar, this compound has an ethylamine group instead of an isocyanide, resulting in different biological activities and uses.
The uniqueness of this compound lies in its combination of methoxy and isocyanide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-isocyano-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHOFTRXQXFKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374332 | |
Record name | 2,5-Dimethoxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-60-8 | |
Record name | 2,5-Dimethoxyphenylisocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.